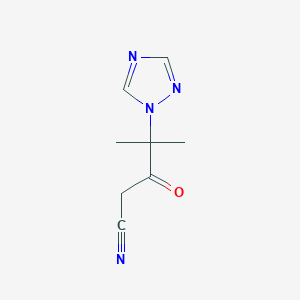
4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile is a chemical compound with the molecular formula C8H10N4O It features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Mechanism of Action
Target of Action
The primary target of 4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile is the heme protein, which cocatalyzes cytochrome P-450-dependent 14α-demethylation of lanosterol . This interaction with the heme protein suggests that the compound may have a significant role in the biosynthesis of sterols, particularly in the conversion of lanosterol to ergosterol .
Mode of Action
The mode of action of this compound involves its interaction with the heme protein. The nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450 . This binding inhibits the enzyme’s activity, preventing the 14α-demethylation of lanosterol . This inhibition disrupts the biosynthesis of ergosterol, an essential component of the cell membrane of certain organisms .
Biochemical Pathways
The action of this compound affects the ergosterol biosynthesis pathway . By inhibiting the 14α-demethylation of lanosterol, the compound disrupts the production of ergosterol . This disruption can lead to a deficiency in ergosterol, affecting the integrity and function of the cell membrane .
Pharmacokinetics
They are often well-absorbed and can exhibit good bioavailability . .
Result of Action
The result of the action of this compound is the disruption of cell membrane function due to the inhibition of ergosterol biosynthesis . This can lead to cell death, making the compound potentially useful as an antimicrobial or antifungal agent . In vitro evaluations have indicated that similar compounds can exhibit potent inhibitory activities against certain cancer cell lines .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, pH levels, temperature, and the presence of other substances can affect the compound’s stability and activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-3-oxo-pentanenitrile with 1H-1,2,4-triazole in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with antifungal, antibacterial, and anticancer properties.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and nanomaterials.
Biological Research: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A core structure in many biologically active compounds.
4-methyl-3-oxo-pentanenitrile: A precursor in the synthesis of the target compound.
1H-1,2,4-triazole-3-thiol: Another triazole derivative with similar applications.
Uniqueness
4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its utility in various scientific fields make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
4-methyl-3-oxo-4-(1,2,4-triazol-1-yl)pentanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O/c1-8(2,7(13)3-4-9)12-6-10-5-11-12/h5-6H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMDOZOMKYTXVNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)CC#N)N1C=NC=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363281 |
Source


|
| Record name | 4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
320420-58-4 |
Source


|
| Record name | 4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-[(Z)-(2,4-dichlorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzenecarbohydrazide](/img/structure/B1347916.png)
![methyl 2-[2-(dimethylamino)ethenyl]-4,6-bis(trifluoromethyl)pyridine-3-carboxylate](/img/structure/B1347926.png)
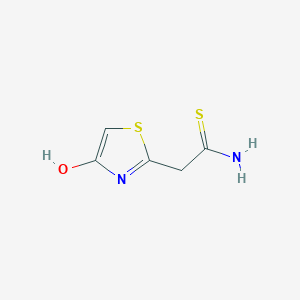
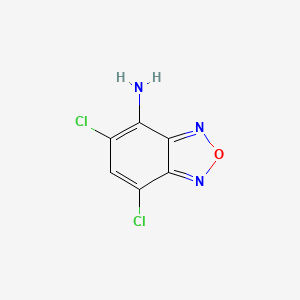
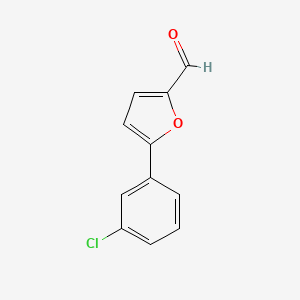

![N'-[(E)-(2-chloro-1,3-thiazol-5-yl)methylidene]-4-(trifluoromethyl)benzenecarbohydrazide](/img/structure/B1347987.png)
![N-(4-{[3-ethyl-4-oxo-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-5-yliden]methyl}phenyl)acetamide](/img/structure/B1347990.png)
![4-Chloro-2-phenylthieno[3,2-d]pyrimidine](/img/structure/B1347994.png)
![1-(3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-3-(dimethylamino)-2-propen-1-one](/img/structure/B1348013.png)
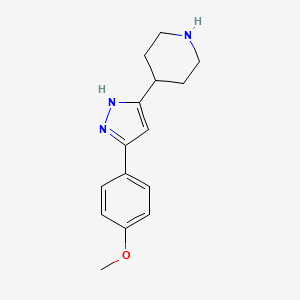

![N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]nicotinohydrazide](/img/structure/B1348076.png)
![N'-((E)-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)nicotinohydrazide](/img/structure/B1348077.png)
